molecular formula C15H16FN3O2 B7457851 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide

Katalognummer B7457851
Molekulargewicht: 289.30 g/mol
InChI-Schlüssel: NDUXXAZFXVZNBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) and has potential therapeutic applications in cancer treatment.

Wirkmechanismus

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide selectively binds to the ATP-binding pocket of FGFR and inhibits its activity by preventing ATP binding. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues. However, further studies are needed to determine the long-term effects of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide on normal cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases. However, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide in preclinical and clinical studies.

Zukünftige Richtungen

For research on 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide include the development of more potent and selective FGFR inhibitors and investigation of its potential use in combination with other cancer therapies.

Synthesemethoden

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide can be synthesized using a multi-step process involving the coupling of 4-fluoroaniline and 2-oxolane carboxylic acid, followed by imidazole formation and carboxamide coupling. The final product is obtained through purification using column chromatography. The synthesis of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been reported in several scientific publications, and the compound has been synthesized in both academic and industrial laboratories.

Wissenschaftliche Forschungsanwendungen

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various cancers, including breast, lung, and bladder cancer. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to selectively inhibit FGFR activity and has demonstrated antitumor activity in preclinical models of cancer.

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-11-3-5-12(6-4-11)19-10-17-9-14(19)15(20)18-8-13-2-1-7-21-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUXXAZFXVZNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.